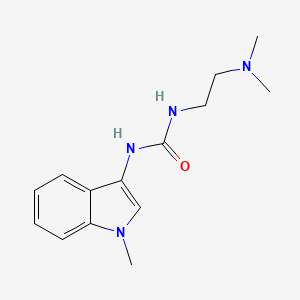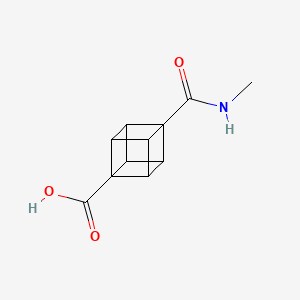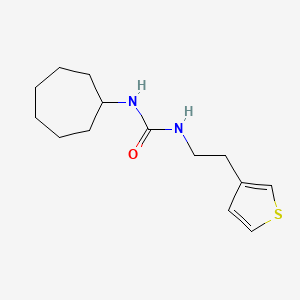
1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Polycyclic Meridianin Analogues
A study by Časar et al. (2005) presents the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate and its subsequent treatment with various (thio)ureas. This process leads to high yields of 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates. The base-promoted cyclization of these derivatives affords 5-(indol-3-yl)-3-substituted-pyrimidine-2,4-diones, representing a new family of meridianine analogues. This showcases the compound's utility in synthesizing novel polycyclic structures potentially relevant in medicinal chemistry and drug discovery efforts (Časar, Bevk, Svete, & Stanovnik, 2005).
Study of Secondary Structural Changes
Kubilius (2018) discusses the use of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its urea derivative in spectropolarimetric measurements to study secondary structural changes in proteins. This highlights the importance of understanding the effects of related compounds on scientific experiments, particularly in misinterpreting structural changes due to the absorption profile of these compounds (Kubilius, 2018).
Synthesis of 3-Heteroarylindoles
Research by Jakše et al. (2004) explores the use of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate in synthesizing condensed indolylpyrimidones as meridianine analogues. This work further illustrates the compound's relevance in creating complex indole structures that have applications in pharmaceutical research and development (Jakše, Svete, Stanovnik, & Golobič, 2004).
Development of Pharmacological Research Tools
A study on the discovery of nonpeptidic agonists of the urotensin-II receptor identifies compounds structurally similar to 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea. These compounds are significant in pharmacological research as tools or potential drug leads, demonstrating the chemical's utility in receptor-targeted drug discovery (Croston et al., 2002).
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17(2)9-8-15-14(19)16-12-10-18(3)13-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYOVJWGTKUOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)








![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)

![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)
![1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine](/img/structure/B2609685.png)

